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For Researchers, Scientists, and Drug Development Professionals

Introduction
Raltegravir (brand name Isentress®) is a potent antiretroviral drug and the first approved

agent in the class of HIV integrase strand transfer inhibitors (INSTIs).[1][2][3][4] Its unique

mechanism of action, favorable pharmacokinetic profile, and demonstrated efficacy in both

treatment-naive and treatment-experienced patients have made it a cornerstone of combination

antiretroviral therapy (cART). This technical guide provides a comprehensive overview of the

pharmacological profile of Raltegravir, intended for basic and clinical researchers in the field of

HIV/AIDS and drug development.

Mechanism of Action
Raltegravir targets the HIV-1 integrase enzyme, which is essential for the replication of the

virus.[5][6][7] Specifically, Raltegravir is an integrase strand transfer inhibitor (INSTI).[5][6] The

HIV integrase enzyme catalyzes the insertion of the viral DNA into the host cell's genome in a

two-step process: 3'-processing and strand transfer. Raltegravir effectively blocks the strand

transfer step, thereby preventing the covalent linkage of the viral DNA to the host chromosome.

[2][6] This inhibition halts the establishment of the HIV-1 provirus, a critical step for viral

replication and the production of new viral particles.[6] Raltegravir achieves this by binding to

the active site of the integrase enzyme.[6]
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Mechanism of action of Raltegravir.

Pharmacological Data
Table 1: In Vitro Activity of Raltegravir

Parameter Value Conditions Reference(s)

IC50 (Strand Transfer

Inhibition)
2-7 nM

Purified HIV-1

integrase
[2][8]

IC95 (Cell-based

Assay)
0.019 µM

10% Fetal Bovine

Serum
[2]

IC95 (Cell-based

Assay)
0.031 µM

50% Normal Human

Serum
[2]

IC50 (vs. HIV-2) 2.1 nM In vitro [9]

Table 2: Pharmacokinetic Properties of Raltegravir

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b15611335?utm_src=pdf-body-img
https://www.benchchem.com/product/b15611335?utm_src=pdf-body
https://www.benchchem.com/product/b15611335?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3516820/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2504063/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3516820/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3516820/
https://www.mdpi.com/1999-4915/16/10/1607
https://www.benchchem.com/product/b15611335?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Conditions Reference(s)

Absorption

Tmax (fasted state) ~3 hours Single 400 mg dose [10]

Bioavailability Not established [10]

Effect of Food (High-

fat meal)

~2-fold increase in

AUC and Cmax
[10]

Distribution

Protein Binding ~83% [10]

CSF-to-Plasma Ratio 5.8% (median) [10]

Metabolism

Primary Pathway Glucuronidation Mediated by UGT1A1 [11][12]

Elimination

Half-life ~9 hours [7][10]

Excretion
Feces (51%), Urine

(32%)

Experimental Protocols
Integrase Strand Transfer Inhibition Assay (General
Protocol)
This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1

integration in vitro.

Materials:

Purified recombinant HIV-1 integrase

Oligonucleotide substrates mimicking the viral DNA ends (donor DNA)

Target DNA substrate
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Assay buffer (containing divalent cations like Mg2+ or Mn2+)

Raltegravir (as a positive control)

Detection system (e.g., fluorescence, radioactivity, or ELISA-based)

Methodology:

Reaction Setup: In a microplate well, combine the purified HIV-1 integrase, the donor DNA

substrate, and the target DNA substrate in the assay buffer.

Compound Addition: Add varying concentrations of Raltegravir or the test compound to the

wells. Include a no-drug control.

Incubation: Incubate the reaction mixture at 37°C to allow the integration reaction to proceed.

Detection: Quantify the amount of strand transfer product formed. This can be done using

various methods, such as capturing a biotinylated reaction product on a streptavidin-coated

plate and detecting it with a labeled antibody.

Data Analysis: Calculate the concentration of the compound that inhibits the strand transfer

reaction by 50% (IC50).
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Workflow for an Integrase Strand Transfer Inhibition Assay.

HIV-1 Replication Assay using p24 ELISA
This assay is used to determine the antiviral activity of a compound by measuring the inhibition

of HIV-1 replication in cell culture. The amount of viral replication is quantified by measuring the

level of the HIV-1 p24 capsid protein.
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Materials:

HIV-1 permissive cell line (e.g., MT-4, CEM-SS)

HIV-1 viral stock

Cell culture medium and supplements

Raltegravir (as a positive control)

HIV-1 p24 ELISA kit

Methodology:

Cell Plating: Seed the HIV-1 permissive cells in a multi-well plate at a predetermined density.

Compound Addition: Add serial dilutions of Raltegravir or the test compound to the cells and

incubate for a short period.

Infection: Infect the cells with a known amount of HIV-1 viral stock. Include uninfected and

untreated infected controls.

Incubation: Culture the infected cells for a period of 3-7 days to allow for viral replication.

Supernatant Collection: At the end of the incubation period, collect the cell culture

supernatant.

p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercial

ELISA kit according to the manufacturer's instructions.[13][14][15]

Data Analysis: Determine the concentration of the compound that inhibits viral replication by

50% (EC50) by plotting the p24 concentration against the compound concentration.
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Workflow for an HIV-1 Replication Assay (p24 ELISA).
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Resistance Profile
As with other antiretroviral agents, resistance to Raltegravir can emerge through the selection

of mutations in the integrase gene. The primary resistance mutations associated with

Raltegravir treatment failure occur at three main positions in the integrase enzyme: Y143,

Q148, and N155. These mutations can reduce the susceptibility of the virus to Raltegravir.
Secondary mutations may also arise, which can further increase the level of resistance and

sometimes compensate for a loss of viral fitness caused by the primary mutations.

Conclusion
Raltegravir is a highly effective HIV-1 integrase strand transfer inhibitor with a well-

characterized pharmacological profile. Its potent antiviral activity, favorable pharmacokinetics,

and distinct mechanism of action have established it as a critical component in the

management of HIV-1 infection. Understanding its detailed pharmacological properties, as

outlined in this guide, is essential for researchers and clinicians working to optimize

antiretroviral therapy and develop new therapeutic strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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